1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole

Hypoxia imaging precursor synthesis Nitroimidazole nucleoside Radiopharmaceutical manufacturing cost reduction

1-α-D-Arabinofuranosyl-2-nitro-1H-imidazole (α-AZA; azomycin arabinoside) is a 2-nitroimidazole nucleoside in which the aglycone is coupled to D-arabinose in the α-anomeric configuration. The α-orientation of the C2′ hydroxyl distinguishes it from its β-anomer (β-AZA) and from ribo-configured analogs.

Molecular Formula C8H11N3O6
Molecular Weight 245.19 g/mol
CAS No. 83416-40-4
Cat. No. B120635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole
CAS83416-40-4
Synonyms1-alpha-D-arabinofuranosyl-2-nitroimidazole
1-beta-D-arabinofuranosyl-2-nitroimidazole
Molecular FormulaC8H11N3O6
Molecular Weight245.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O
InChIInChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6+,7+/m1/s1
InChIKeyGEPYEWPQCQPUJN-JWXFUTCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole (α-AZA) CAS 83416-40-4: Radiotracer Synthon Supplier Evaluation Guide


1-α-D-Arabinofuranosyl-2-nitro-1H-imidazole (α-AZA; azomycin arabinoside) is a 2-nitroimidazole nucleoside in which the aglycone is coupled to D-arabinose in the α-anomeric configuration [1]. The α-orientation of the C2′ hydroxyl distinguishes it from its β-anomer (β-AZA) and from ribo-configured analogs. α-AZA serves as the non-iodinated precursor to clinically evaluated radiopharmaceuticals such as [¹²³I]IAZA and [¹⁸F]FAZA, which are used for non-invasive imaging of tissue hypoxia in oncology, cardiology, and neurology [2]. The compound is commercially available as a white to off-white powder (C₈H₁₁N₃O₆, MW 245.19 g/mol) and is typically supplied at ≥95% purity, with solubility in DMSO, chloroform, and dichloromethane [3].

Why α-AZA Cannot Be Replaced by β-AZA or Alternative Nitroimidazole Nucleosides in Radiopharmaceutical Manufacturing


The α-anomeric configuration of AZA is not interchangeable with its β-anomer or with ribo/galacto-configured nitroimidazole nucleosides for two critical reasons. First, the Vorbrüggen coupling reaction used in modern, metal-free synthesis routes exhibits strong substrate-dependent anomeric selectivity: D-arabinose derivatives preferentially yield the α-anomer, whereas D-ribose and D-galactose derivatives yield β-anomers under identical conditions [1]. Second, the downstream precursors for clinical radiotracers ([¹⁸F]FAZA, [¹²³I]IAZA) have been validated exclusively as α-configured arabinofuranosides; substitution with β-AZA would require re-validation of the entire synthetic sequence, including tosylation/nosylation chemistry, radiofluorination conditions, and HPLC purification protocols [2]. The commercial supply chain for GMP-grade α-AZA has been established to support kit-based automated synthesis units (GE TracerLab, etc.), making α-AZA the only practical choice for laboratories and CDMOs manufacturing hypoxia imaging agents at clinical scale [2].

Quantitative Differentiation Evidence for 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole (α-AZA) CAS 83416-40-4


Improved Synthesis: α-AZA Achieves Near-Quantitative Yield vs. Historical Low-Yield Methods

The modified synthetic procedure reported by Kumar et al. (2001) provides α-AZA in nearly quantitative yield, a dramatic improvement over the low chemical yields reported by earlier methods [1]. While the earlier Hg(CN)₂-mediated Königs-Knorr coupling required tedious chromatographic separation of anomers and delivered combined yields well below 50%, the improved procedure using stannic chloride coupling followed by ammonia/methanol deprotection achieves yields approaching quantitative conversion, substantially reducing the cost and effort of synthesis for laboratories procuring this precursor at scale [1].

Hypoxia imaging precursor synthesis Nitroimidazole nucleoside Radiopharmaceutical manufacturing cost reduction

Vorbrüggen Coupling: α-AZA Formed with 72% Yield and Near-Exclusive α-Selectivity vs. β-Selectivity for Ribose and Galactose Analogs

Under optimized Vorbrüggen conditions (CH₃CN, -20°C to -8°C, 1 equiv TfOTES), D-arabinose-derived acetate 14 couples with triethylsilylated 2-nitroimidazole to yield the α-nucleoside α-15 in 72% isolated yield, with only a trace of the β-anomer detected by TLC [1]. In direct contrast, D-ribose-derived triacetate β-17 yields the β-nucleoside β-18 in 72% yield under comparable conditions, and D-galactose pentaacetate yields β-22 in 92% yield [1]. This divergent anomeric outcome is dictated by the stereochemistry of the 2-acetoxy group: the β-oriented 2-acetoxy group in D-arabinose derivatives directs α-glycoside formation via neighboring group participation, whereas the α-oriented 2-acetoxy group in D-ribose derivatives directs β-glycoside formation [1].

Anomeric selectivity Vorbrüggen glycosylation Nitroimidazole nucleoside synthesis route selection

Shortest Synthetic Route to Clinical Precursor: α-7 (DiAcTosAZA) Prepared in Four Steps from D-Arabinose via α-AZA

The key precursor for [¹⁸F]FAZA manufacturing, 1-α-D-(2′,3′-di-O-acetyl-5′-O-toluenesulfonyl-arabinofuranosyl)-2-nitroimidazole (α-7, DiAcTosAZA), is accessible in only four synthetic steps from D-arabinose via the α-AZA intermediate [1]. This is the shortest published route to any 2-nitroimidazole hypoxia tracer precursor [1]. In comparison, the β-configured precursor β-7 requires a lengthier sequence starting from β-D-ribofuranosyl-2-nitroimidazole, involving 3′,5′-O-disiloxanylidene protection, C2′ triflate formation, acetate inversion, disiloxanylidene removal, and selective C5′ tosylation [1]. The four-step α-route comprises: (1) TBDPS protection and acetylation of D-arabinose; (2) Vorbrüggen coupling to give α-15; (3) HF-mediated desilylation (90% yield); and (4) C5′-tosylation (94% yield) [1].

GMP precursor manufacturing Radiosynthesis kit production Process chemistry step-count optimization

Established Precursor for Dual-Modality Clinical Radiopharmaceuticals: α-AZA Serves as Common Intermediate for Both [¹²³I]IAZA (SPECT) and [¹⁸F]FAZA (PET)

α-AZA is the validated, non-iodinated precursor that feeds into the synthesis of both [¹²³I]IAZA (a clinically proven SPECT radiopharmaceutical) and [¹⁸F]FAZA (a PET tracer in clinical use) [1]. The Kumar et al. (2001) improved synthesis was specifically developed to supply α-AZA, α-AZP, and α-AZG as the precursors for the corresponding radioiodinated clinical markers [1]. Sun et al. (2019) confirmed that commercially available α-AZA is the direct starting material for the synthesis of DiAcNosAZA and DiAcIAZA, two alternative precursors for [¹⁸F]FAZA radiofluorination [2]. No β-configured analog serves as a precursor for any clinically approved or investigational hypoxia imaging agent. The validated precursor status of α-AZA means that procurement of this specific compound is a regulatory necessity for any facility manufacturing these tracers under IND or marketing authorization.

Theranostic hypoxia imaging SPECT/PET tracer manufacturing Clinical radiopharmaceutical supply chain

Traditional Bromo-Sugar Route Yields α-AZA Exclusively vs. One-Pot Method Producing α/β Mixture Requiring Chromatographic Separation

Historical synthesis data from Naimi et al. (2005) demonstrates that previously reported conditions coupling 2-nitroimidazole to 1-α-bromo-2,3,5-tri-O-benzoyl-D-arabinofuranose (protected by base-hydrolyzable groups) afforded α-AZA almost exclusively [1]. The one-pot method introduced by Naimi et al., which couples 2-nitroimidazole with a mixture of α- and β-1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose in the presence of SnCl₄, produces both α-AZA and β-AZA, requiring chromatographic separation [1]. This means that procurement of pure α-AZA, when sourced from suppliers employing the one-pot method, requires verification of anomeric purity. The chromatography-free traditional route, while lower-yielding, guarantees α-AZA without β-AZA contamination [1].

Anomeric purity α-AZA vs. β-AZA synthesis selectivity Chromatography-free manufacturing

Procurement-Guided Application Scenarios for 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole (α-AZA) CAS 83416-40-4


GMP Manufacturing of [¹⁸F]FAZA for Clinical PET Imaging of Tumor Hypoxia

α-AZA is the essential starting material for the multi-step synthesis of the nosyl (DiAcNosAZA) and iodo (DiAcIAZA) precursors used in automated [¹⁸F]FAZA radiosynthesis [1]. The Sun et al. (2019) study demonstrated that both DiAcNosAZA and DiAcIAZA, synthesized from commercially available α-AZA, provided higher radiofluorination yields and cleaner reaction profiles compared to the standard tosyl precursor (DiAcTosAZA), enabling potential bypass of HPLC purification in clinical manufacturing [1]. For CDMOs operating GE TracerLab or similar automated synthesis units, procurement of high-purity α-AZA (≥98%, confirmed α-anomer) is a prerequisite for reproducible, high-yield [¹⁸F]FAZA production.

Synthesis of [¹²³I]IAZA for SPECT Imaging of Focal Tissue Hypoxia in Clinical Research

α-AZA is the direct non-iodinated precursor for [¹²³I]IAZA, a SPECT radiopharmaceutical used clinically to image hypoxia in solid tumors, peripheral vascular disease, rheumatoid arthritis, and brain trauma [1]. The improved Kumar et al. (2001) synthesis provides α-AZA in near-quantitative yield, enabling economical production of [¹²³I]IAZA at the multi-patient dose scale required for clinical studies [1]. Research groups conducting hypoxia imaging studies with SPECT should specify α-AZA that is free of β-AZA contamination, as the β-anomer would generate β-[¹²³I]IAZA, a distinct chemical entity with different biodistribution and hypoxia-binding characteristics .

Kit-Based Precursor Supply for Automated Radiopharmacy Production Networks

The patent literature (US 8,969,546) explicitly describes α-AZA as the core synthon for manufacturing kits containing precursors suitable for automated synthesis units used in hospital-based radiopharmacies [1]. The Vorbrüggen-based four-step route to the DiAcTosAZA precursor from D-arabinose via α-AZA is the shortest published synthetic sequence, making it the most cost-effective route for kit manufacturers supplying multi-site clinical networks . Procurement specifications for this application should require α-AZA with documented anomeric purity (>99% α by HPLC) and residual solvent analysis, as these quality attributes directly impact the reproducibility of kit-based radiolabeling across different ASU platforms.

Development of Novel Click-Chemistry Hypoxia Probes Using α-AZA as Scaffold

Rashed et al. (2021) demonstrated that α-AZA can be elaborated to azidoazomycin arabinofuranoside (N₃-AZA), a click-chemistry-compatible probe that enabled LC-MS/MS-based proteomic identification of 62 protein targets of 2-nitroimidazoles in hypoxic FaDu head and neck cancer cells [1]. N₃-AZA adduct formation significantly reduced GAPDH and GSTP1 enzymatic activities exclusively under hypoxia, validating the use of α-AZA-derived probes for mechanistic studies of nitroimidazole-protein interactions [1]. This application requires α-AZA of sufficient purity to avoid competing side reactions during azide introduction at the C5′ position.

Quote Request

Request a Quote for 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.